molecular formula C15H18N4O4S B2778660 N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-42-8

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2778660
CAS No.: 872613-42-8
M. Wt: 350.39
InChI Key: MLTGEDFMFUSIFM-UHFFFAOYSA-N
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Description

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-(2-methoxyethylamino)-2-oxoethyl chloride to introduce the desired substituent. Finally, the benzamide moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Thionyl chloride, phosphorus pentachloride

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce blood glucose levels, making it a potential therapeutic agent for diabetes . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-({2-[4-(2-methoxyphenyl)piperidino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a broader spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-22-8-7-16-12(20)10-24-15-19-18-13(23-15)9-17-14(21)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTGEDFMFUSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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